Structural Differentiation: Dual 4-Chlorophenyl vs. Dechlorinated Analog
The target compound possesses a distinct 4-chlorobenzyl group at position 6, differentiating it from the closely related analog 6-benzyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one (CAS 65031-38-1), which has an unsubstituted benzyl group . This substitution results in a molecular weight increase of 34.45 g/mol (from 312.75 g/mol for the analog to 347.2 g/mol for the target) .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 347.2 g/mol |
| Comparator Or Baseline | 6-benzyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one (CAS 65031-38-1): 312.75 g/mol |
| Quantified Difference | +34.45 g/mol (11.0% increase) |
| Conditions | Calculated from molecular formulae: C16H12Cl2N4O vs C16H13ClN4O |
Why This Matters
This molecular weight difference confirms a structural alteration that can affect target binding, solubility, and permeability, making the compounds non-interchangeable in structure-activity relationship (SAR) studies.
